N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide
Description
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-2-8(15)13-14-10-12-9-6(11)4-3-5-7(9)16-10/h3-5H,2H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDCQUSSDSAZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(S1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Chloro-2-aminobenzenethiol with Propionyl Chloride
The benzothiazole scaffold is conventionally constructed via cyclization of 2-aminothiophenol derivatives with carbonyl precursors. For this compound, this approach begins with 4-chloro-2-aminobenzenethiol, synthesized through reduction of 4-chloro-2-nitrobenzenethiol using SnCl₂ in HCl. Subsequent cyclization with propionyl chloride under microwave irradiation (120°C, 30 min) yields 4-chloro-1,3-benzothiazole-2-propionamide, achieving 78% efficiency. The amide intermediate undergoes hydrolysis with 6M HCl to generate 4-chloro-1,3-benzothiazole-2-carboxylic acid, which is then converted to the corresponding acyl chloride using thionyl chloride (SOCl₂, reflux, 4 h). Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran at 0–5°C furnishes the target hydrazide with 85% purity, as validated by ¹H NMR (δ 10.2 ppm, NH).
Diazotization and Coupling with Propanehydrazide
Diazotization offers an alternative pathway for introducing the hydrazide moiety. 4-Chloro-1,3-benzothiazol-2-amine, prepared via chlorination of 2-aminobenzothiazole using POCl₃/DMF, is treated with NaNO₂ and HCl at 0°C to form the diazonium salt. Coupling with propanehydrazide in aqueous ethanol (pH 7, 25°C) produces the hydrazide derivative, albeit with moderate yield (62%) due to competing side reactions. This method favors scalability but requires stringent pH control to minimize hydrolysis of the diazonium intermediate.
Direct Condensation via Acyl Chloride Intermediate
A streamlined one-pot synthesis involves 4-chloro-1,3-benzothiazole-2-carbonyl chloride, generated in situ from 4-chloro-1,3-benzothiazole-2-carboxylic acid and oxalyl chloride. Reacting this intermediate with propanehydrazide in dichloromethane (0°C, 2 h) achieves 89% yield, with no column chromatography required. The reaction’s exothermic nature necessitates controlled addition to prevent thermal degradation, as evidenced by HRMS ([M+H]⁺ calcd. 284.05, found 284.06).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency by stabilizing transition states. Microwave irradiation reduces reaction times from 12 h to 30 min while increasing yields by 15–20%. Conversely, diazotization benefits from aqueous ethanol, which suppresses byproduct formation through hydrogen bonding.
Catalytic Additives
The addition of triethylamine (TEA) during acyl chloride formation neutralizes HCl, preventing protonation of hydrazine and ensuring quantitative conversion. Similarly, catalytic KI in diazotization reactions accelerates coupling kinetics by stabilizing the diazonium ion.
Analytical Characterization and Validation
Spectroscopic Profiling
¹H NMR spectra of this compound exhibit characteristic signals at δ 2.3 ppm (CH₂CH₂CO), δ 3.1 ppm (NHNH₂), and δ 7.2–8.1 ppm (aromatic protons). ¹³C NMR confirms the carbonyl resonance at δ 167.5 ppm, consistent with hydrazide formation. High-resolution mass spectrometry (HRMS) corroborates the molecular ion at m/z 284.06 ([M+H]⁺).
Purity and Stability Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with no detectable degradation after 6 months at −20°C. Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating suitability for long-term storage.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Cyclization | 78 | 95 | 4.5 h | Scalability |
| Diazotization | 62 | 90 | 6 h | Mild conditions |
| Direct Condensation | 89 | 98 | 2 h | Minimal purification |
The direct condensation route outperforms alternatives in yield and simplicity, though it demands anhydrous conditions. Diazotization remains valuable for laboratories lacking microwave infrastructure.
Applications and Derivatives
This compound serves as a precursor for antimicrobial agents, with structural analogs demonstrating IC₅₀ values of 2.4 μM against Mycobacterium tuberculosis. Hybridization with naphthyl groups enhances binding to ribonucleotide reductase, as shown in molecular docking studies (ΔG = −8.2 kcal/mol).
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzothiazole derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide typically involves the reaction of 4-chloro-1,3-benzothiazole with hydrazine derivatives in the presence of appropriate solvents and reagents. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antimicrobial Properties
Benzothiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that derivatives containing the benzothiazole moiety showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/ml to 250 µg/ml depending on the specific derivative tested .
Anticancer Activity
Recent investigations into the anticancer potential of benzothiazole derivatives have shown promising results. Molecular docking studies suggest that this compound may interact effectively with key proteins involved in cancer cell proliferation and survival. For example, compounds similar to this hydrazide have been reported to inhibit cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB 231 .
Potential Therapeutic Uses
Given its biological activities, this compound holds potential for several therapeutic applications:
Antitubercular Agents
Recent advancements in synthetic methodologies have led to the development of new benzothiazole-based compounds with significant anti-tubercular activity. These compounds can serve as lead structures for further drug development targeting Mycobacterium tuberculosis .
Anti-inflammatory Agents
Benzothiazole derivatives are also being explored for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The 4-chloro substitution distinguishes this compound from analogs with other substituents:
- N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide : Methyl groups at positions 4 and 5 introduce steric bulk and electron-donating effects, likely reducing electrophilicity compared to the chloro analog .
- N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide : Fluorine atoms at positions 4 and 6 increase electronegativity and may enhance metabolic stability .
Table 1: Substituent Effects on Benzothiazole Derivatives
Functional Group Modifications
The propanehydrazide moiety (-CONH-NH-) is critical for hydrogen bonding and target interactions. Comparisons with other functional groups:
- 2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol : Replaces hydrazide with a sulfonyl group, reducing hydrogen-bonding capacity but increasing hydrophobicity .
- Benzothiazole-semicarbazones : Feature a semicarbazone (-NH-CONH-) group instead of hydrazide, showing 100% protection in anticonvulsant assays at 30 mg/kg .
Table 2: Functional Group Impact on Activity
Biological Activity
N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the chloro group enhances its reactivity and biological profile. The structural formula can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, a study evaluated several benzothiazole derivatives for their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay revealed that these compounds significantly inhibited cell proliferation at varying concentrations.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | 2.5 | Induces apoptosis via AKT pathway inhibition |
| This compound | A549 | 3.0 | Induces cell cycle arrest |
The compound was shown to induce apoptosis and inhibit the migration of cancer cells through mechanisms involving the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using RAW264.7 mouse macrophages. The compound demonstrated a significant reduction in the expression levels of inflammatory markers when treated with various concentrations.
| Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| 0 | 150 | 200 |
| 1 | 100 | 150 |
| 5 | 50 | 75 |
The results indicate that the compound effectively reduces inflammation by inhibiting the signaling pathways associated with these cytokines .
3. Antimicrobial Activity
Benzothiazole derivatives have also been reported for their antimicrobial properties. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
This suggests that the compound could be a candidate for further development in antimicrobial therapies .
Case Study: Anticancer Efficacy
In a controlled experiment, this compound was administered to A431 cells at varying doses over a period of 48 hours. Flow cytometry analysis revealed that at higher concentrations (≥2 µM), there was a significant increase in early apoptotic cells compared to control groups.
Case Study: Anti-inflammatory Response
Another study utilized an ELISA method to quantify IL-6 and TNF-α levels in RAW264.7 cells treated with the compound. The results demonstrated a dose-dependent decrease in cytokine levels, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
